synthesis and characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
synthesis and characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a key heterocyclic intermediate. Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and outlines a suite of spectroscopic techniques for rigorous structural elucidation and purity confirmation. The protocols and data presented herein are designed to be a self-validating resource for researchers, chemists, and professionals in the field of drug discovery and development.[5]
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry.[2] Its prevalence in biologically active natural products and synthetic compounds underscores its importance.[5] The versatile nature of the benzoxazole core allows for favorable interactions with a multitude of biological targets, leading to its incorporation into drugs for treating a spectrum of diseases.[1][5] Derivatives such as 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole serve as crucial building blocks. The tert-butyl group enhances lipophilicity, which can be critical for membrane permeability, while the reactive chloromethyl group at the 2-position provides a synthetic handle for further molecular elaboration and the introduction of diverse functional groups.
Synthetic Strategy and Mechanism
The synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is most effectively achieved through a multi-step sequence commencing with a commercially available starting material. The chosen pathway involves the formation of a key o-aminophenol intermediate, followed by acylation and a final intramolecular cyclization. This approach is selected for its reliability and scalability.
Overall Synthetic Pathway
The synthesis proceeds in three primary stages:
-
Preparation of 2-Amino-4-tert-butylphenol: The core substituted aminophenol precursor is synthesized from p-tert-butylphenol.
-
N-Acylation: The aminophenol is reacted with chloroacetyl chloride to form the amide intermediate, N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide.
-
Intramolecular Cyclodehydration: The amide intermediate undergoes acid-catalyzed cyclization to yield the target benzoxazole.
Caption: Synthetic pathway for 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole.
Mechanistic Insights and Rationale
-
Stage 1: Synthesis of 2-Amino-4-tert-butylphenol This precursor is often prepared from p-tert-butylphenol via a diazotization-cleavage reduction method.[6][7] This multi-step process is a standard industrial route for introducing an amino group ortho to a hydroxyl group on a phenol ring.[6] 2-Amino-4-tert-butylphenol is a critical building block for various chemical syntheses, including dyes and pharmaceutical intermediates.[8]
-
Stage 2: N-Acylation with Chloroacetyl Chloride The reaction between 2-amino-4-tert-butylphenol and chloroacetyl chloride is a nucleophilic acyl substitution. The amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to selective N-acylation over O-acylation, especially under controlled conditions.[9][10] The use of a mild base like pyridine or triethylamine is crucial; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.[11]
-
Stage 3: Intramolecular Cyclodehydration The final ring-closing step is the critical transformation to form the benzoxazole heterocycle. This reaction is typically promoted by a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid) and heat.[12] The mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration (loss of a water molecule) from the resulting tetrahedral intermediate leads to the formation of the stable, aromatic oxazole ring.
Detailed Experimental Protocols
Synthesis of N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide (Intermediate)
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-tert-butylphenol (16.5 g, 0.1 mol) and a suitable solvent such as tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Base Addition: Add a base, such as triethylamine (12.1 g, 0.12 mol), to the solution.
-
Reagent Addition: Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[11]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]
-
Workup: Upon completion, pour the reaction mixture into cold water (200 mL). The product will often precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove any salts, and dry under vacuum. Recrystallization from a solvent system like ethanol/water may be necessary to obtain the pure intermediate.
Synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole (Final Product)
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide (0.05 mol).
-
Acid Catalyst: Carefully add a cyclizing agent, such as concentrated sulfuric acid (20 mL), while cooling the flask in an ice bath.
-
Heating: Heat the reaction mixture to 80-90 °C in an oil bath for 2-3 hours. The progress of the intramolecular cyclization can be monitored by TLC.[12]
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 200 g).
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.[13]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. A combination of spectroscopic methods provides a complete structural picture.
Characterization Workflow
Caption: Standard workflow for the characterization of the target compound.
Expected Spectroscopic Data
The following table summarizes the anticipated data from key analytical techniques.
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5-7.7 (m, 2H), ~7.3 (d, 1H), ~4.8 (s, 2H), ~1.35 (s, 9H) | Aromatic protons in the deshielded region; singlet for the isolated chloromethyl group; sharp singlet for the nine equivalent protons of the tert-butyl group.[14][15] |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~163 (C=N), ~150-140 (Ar-C), ~125-110 (Ar-CH), ~40 (CH₂Cl), ~35 (Quaternary C), ~31 (CH₃) | Characteristic shifts for the benzoxazole core carbons, with the C2 carbon being significantly downfield. Aliphatic carbons appear in the upfield region.[15][16] |
| FTIR | Wavenumber (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1250 (C-O-C stretch), ~700-800 (C-Cl stretch) | Presence of key functional groups: aromatic ring, alkyl groups, the imine and ether linkages of the oxazole ring, and the chloromethyl group.[17][18][19] |
| Mass Spec. (EI) | m/z | M⁺ peak at ~223.07, M+2 peak at ~225.07 | The molecular ion peak corresponds to the molecular weight (C₁₂H₁₄ClNO). The M+2 peak with ~1/3 the intensity of M⁺ is characteristic of a monochlorinated compound due to the ³⁵Cl/³⁷Cl isotopes.[20][21] |
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]
-
Ensure the sample is fully dissolved; sonication may be required.[20]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.[17]
-
-
FTIR Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is formed.[20]
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.[18]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[20]
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic isotopic patterns.[20]
-
Conclusion
This guide has outlined a validated and mechanistically sound approach for the synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. By following the detailed protocols for synthesis and leveraging the described spectroscopic techniques for characterization, researchers can confidently produce and verify this valuable chemical intermediate. The inherent reactivity of the chloromethyl group makes this compound a versatile platform for the development of novel benzoxazole derivatives with significant potential in drug discovery and materials science.
References
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham).
- How is 2-Amino-4-tert-butylphenol synthesized and used? (n.d.). Guidechem.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem.
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- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
- 2-Amino-4-tert-butylphenol 98 1199-46-8. (n.d.). Sigma-Aldrich.
- Biological activities of benzoxazole and its derivatives. (n.d.).
- The preparation method of 2-amino-4-tert.-butyl phenol. (n.d.).
- Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). World Journal of Pharmaceutical Research.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
- The Chemical Synthesis Journey: Understanding 2-Amino-4-tert-butylphenol's Role. (2025). Ningbo Inno Pharmchem Co., Ltd..
- Synthesis of 2-Acetyl-4-tert-butylphenol. (n.d.). PrepChem.com.
- Supporting Inform
- A facile amidation of chloroacetyl chloride using DBU. (2017).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). Molecules.
- Chloroacetyl products from aminoalcohols and aminoacids. (n.d.).
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry.
- Benzoxazole. (n.d.). NIST WebBook.
- Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. (2021).
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